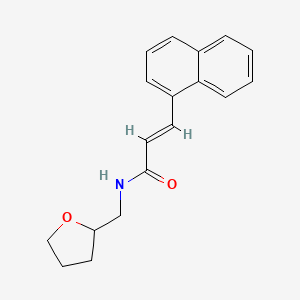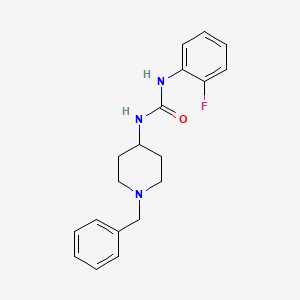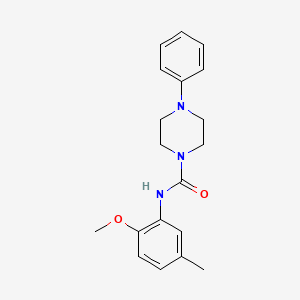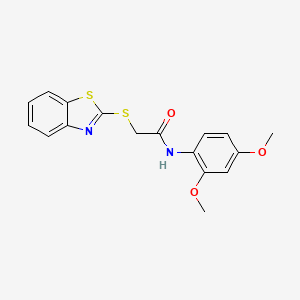
3-(1-naphthyl)-N-(tetrahydro-2-furanylmethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-naphthyl)-N-(tetrahydro-2-furanylmethyl)acrylamide is an organic compound that features a naphthalene ring and a tetrahydrofuran moiety linked to an acrylamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-naphthyl)-N-(tetrahydro-2-furanylmethyl)acrylamide typically involves the following steps:
Formation of the Acrylamide Backbone: This can be achieved through the reaction of acryloyl chloride with an appropriate amine under basic conditions.
Introduction of the Naphthyl Group: The naphthyl group can be introduced via a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride.
Attachment of the Tetrahydrofuran Moiety: This step involves the reaction of tetrahydrofuran with a suitable electrophile to form the tetrahydro-2-furanylmethyl group, which is then linked to the acrylamide backbone.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-naphthyl)-N-(tetrahydro-2-furanylmethyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The naphthyl ring can be oxidized to form naphthoquinone derivatives.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acrylamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acrylamide derivatives.
Aplicaciones Científicas De Investigación
3-(1-naphthyl)-N-(tetrahydro-2-furanylmethyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(1-naphthyl)-N-(tetrahydro-2-furanylmethyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthyl group may facilitate binding to hydrophobic pockets, while the acrylamide group can form covalent bonds with nucleophilic residues. This dual interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(1-naphthyl)-N-methylacrylamide: Similar structure but lacks the tetrahydrofuran moiety.
N-(1-naphthyl)-acrylamide: Similar structure but lacks both the tetrahydrofuran moiety and the specific substitution pattern.
Uniqueness
3-(1-naphthyl)-N-(tetrahydro-2-furanylmethyl)acrylamide is unique due to the presence of both the naphthyl and tetrahydrofuran moieties, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
(E)-3-naphthalen-1-yl-N-(oxolan-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18(19-13-16-8-4-12-21-16)11-10-15-7-3-6-14-5-1-2-9-17(14)15/h1-3,5-7,9-11,16H,4,8,12-13H2,(H,19,20)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDYHAYCVCLOKI-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C=CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=O)/C=C/C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)-N-[(1-phenyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B5288738.png)
![1-[3-(dimethylamino)propyl]-4-(4-ethoxybenzoyl)-3-hydroxy-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5288748.png)
![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5288755.png)
![3-{[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]methyl}phenol](/img/structure/B5288763.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-N'-(3-methylphenyl)urea](/img/structure/B5288774.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5288781.png)

![6-[(Z)-2-{2-[(2-fluorobenzyl)oxy]phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione](/img/structure/B5288797.png)
![1-{2-[(5-chloro-2-pyridinyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5288802.png)
![2-amino-N,4-dimethyl-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B5288803.png)


![3-amino-N-(2,6-dichlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5288815.png)
![N-[(Z)-1-(1H-benzimidazol-2-yl)propan-2-ylideneamino]-4-nitroaniline](/img/structure/B5288822.png)
